molecular formula C21H14BrFN2OS2 B388008 N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-FLUOROBENZAMIDE

N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-FLUOROBENZAMIDE

Cat. No.: B388008
M. Wt: 473.4g/mol
InChI Key: PTTVDMSPYVJSEU-UHFFFAOYSA-N
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Description

N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-FLUOROBENZAMIDE is a complex organic compound with the molecular formula C21H14BrFN2OS2 and a molecular weight of 473.4 g/mol. This compound is characterized by the presence of a benzothiazole ring, a bromobenzyl group, and a fluorobenzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-FLUOROBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-aminobenzothiazole with 4-bromobenzyl chloride in the presence of a base to form 2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazole. This intermediate is then reacted with 2-fluorobenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-FLUOROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-FLUOROBENZAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
  • N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}butanamide

Uniqueness

N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-FLUOROBENZAMIDE is unique due to the presence of both a fluorobenzamide and a bromobenzylsulfanyl group, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H14BrFN2OS2

Molecular Weight

473.4g/mol

IUPAC Name

N-[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-fluorobenzamide

InChI

InChI=1S/C21H14BrFN2OS2/c22-14-7-5-13(6-8-14)12-27-21-25-18-10-9-15(11-19(18)28-21)24-20(26)16-3-1-2-4-17(16)23/h1-11H,12H2,(H,24,26)

InChI Key

PTTVDMSPYVJSEU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)Br)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)Br)F

Origin of Product

United States

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